molecular formula C8H6FNO4 B1326305 2-(3-Fluoro-2-nitrophenyl)acetic acid CAS No. 872141-25-8

2-(3-Fluoro-2-nitrophenyl)acetic acid

Cat. No. B1326305
M. Wt: 199.14 g/mol
InChI Key: ZHQHUGDDYSPNTM-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-nitrophenyl)acetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and reagents that are used for the analysis of various functional groups that may be present in 2-(3-Fluoro-2-nitrophenyl)acetic acid. For instance, 2-nitrophenylhydrazine is a selective reagent for the colorimetric determination of carboxylic acid anhydrides and chlorides, which suggests that it could potentially be used for analyzing the acetic acid moiety in the compound of interest .

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of 2-(3-Fluoro-2-nitrophenyl)acetic acid is not analyzed in the papers, the structure can be inferred based on the name. The compound would consist of a phenyl ring with a fluoro substituent at the 3-position and a nitro group at the 2-position, with an acetic acid moiety attached to the phenyl ring. The presence of these substituents would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Organic Synthesis

    • “2-(3-Fluoro-2-nitrophenyl)acetic acid” is an organic compound used in organic synthesis .
    • It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .
    • It is an important reagent for many organic reactions, especially for the formation of heterocycles .
  • Protecting Group for Primary Alcohols

    • In organic synthesis, “2-(3-Fluoro-2-nitrophenyl)acetic acid” can be used as a protecting group for primary alcohols .
    • The alcohol is esterified with “2-(3-Fluoro-2-nitrophenyl)acetic acid”, proceeding through the acid chloride or acid anhydride .
    • The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
  • Precursor for Heterocycles

    • “2-(3-Fluoro-2-nitrophenyl)acetic acid” is a precursor for many heterocycles .
    • Complete reduction of “2-(3-Fluoro-2-nitrophenyl)acetic acid” yields anilines, which quickly cyclize to form lactams .
    • Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
    • Both of these processes are useful in the synthesis of many biologically active molecules .
  • Herbicide

    • “2-(3-Fluoro-2-nitrophenyl)acetic acid” has been used as an herbicide .
    • As an herbicide, it is used to control unwanted vegetation, particularly in agricultural settings .
    • The exact mechanism of action and the specific plants it targets are not mentioned in the available resources .
  • Enzyme Inhibitors and Anticancer Agents

    • “2-(3-Fluoro-2-nitrophenyl)acetic acid” is a precursor of quindoline .
    • Although quindoline itself does not have many practical applications, its derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
  • Pharmaceutical Research

    • “2-(3-Fluoro-2-nitrophenyl)acetic acid” might be used in pharmaceutical research .
    • The specific details of its use in pharmaceutical research are not provided in the available resources .
  • Chemical Synthesis

    • “2-(3-Fluoro-2-nitrophenyl)acetic acid” is used in the synthesis of various chemical compounds .
    • It can be used as a raw material in the synthesis of important medical intermediates .
  • Photo-Immobilization of Biomolecules

    • “2-(3-Fluoro-2-nitrophenyl)acetic acid” can be used in the photo-immobilization of biomolecules .
    • It can be activated by sunlight, making it a potential eco-friendly and clean energy source for photoactivation of a polymer surface as well as photo-immobilization of biomolecules .
  • Matrix Attachment

    • “2-(3-Fluoro-2-nitrophenyl)acetic acid” can be used to manipulate the attachment of biomolecules to a matrix in a stepwise manner .

Safety And Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is advised to avoid contact with skin and eyes, and to use in a well-ventilated area .

properties

IUPAC Name

2-(3-fluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQHUGDDYSPNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647602
Record name (3-Fluoro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-2-nitrophenyl)acetic acid

CAS RN

872141-25-8
Record name (3-Fluoro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-fluoro-2-nitrophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

28.0 g (103 mmol) dimethyl 2-(3-fluoro-2-nitro-phenyl)-malonate were added to 120 mL water and 120 mL conc. hydrochloric acid and refluxed for 5 h. The mixture was cooled to RT and extracted several times with EtOAc. The combined organic phases were dried on magnesium sulphate, filtered and evaporated down i. vac. The residue was triturated with PE/EtOAc=3/1 and suction filtered.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of diethyl (3-fluoro-2-nitrophenyl)propanedioate (5.50 g, 18.3 mmol) in 40 mL of water was added 40 mL of concentrated hydrochloric acid and the mixture was refluxed for 5 hours. Cooled to room temperature, the mixture was extracted with EtOAc, dried over anhydrous sodium sulfate and concentrated to get crude (3-fluoro-2-nitrophenyl)acetic acid, which was used for next step without purification.
Name
diethyl (3-fluoro-2-nitrophenyl)propanedioate
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-(3-Fluoro-2-nitro-phenyl)-malonic acid dimethyl ester (12 g, 44 mmol) in 200 mL 6N hydrochloric acid (6N, 200 mL) was heated under reflux for 4 hours. The mixture was cooled, diluted with 250 mL of water and extracted with diethyl ether, dried (MgSO4), and concentrated in vacu., Crystallization from hexane/ethylacetate (95/5), gave (3-fluoro-2-nitro-phenyl)-acetic acid (7.6 g, 54%) which was used without further examination.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

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